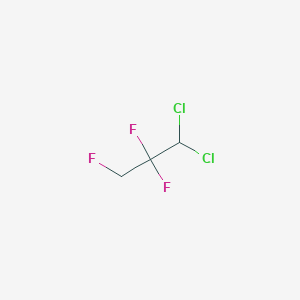
1,1-Dichloro-2,2,3-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2,3-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H3Cl2F3 . This compound is known for its applications in various industrial processes, particularly as an intermediate in the synthesis of other chemicals. It is a colorless liquid with a relatively high boiling point and low water solubility .
Méthodes De Préparation
The synthesis of 1,1-Dichloro-2,2,3-trifluoropropane can be achieved through several methods. One common route involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane with appropriate reagents under controlled conditions . Industrial production often utilizes halogen exchange reactions, where halogen atoms are replaced by other halogens using catalysts such as carbon, aluminum fluoride, or iron chloride . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Analyse Des Réactions Chimiques
1,1-Dichloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where chlorine atoms are replaced by other halogens like fluorine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under specific conditions.
Applications De Recherche Scientifique
1,1-Dichloro-2,2,3-trifluoropropane has several applications in scientific research and industry:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemicals. The compound can act as a halogen donor or acceptor in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in halogen exchange reactions, where chlorine atoms are replaced by other halogens . The pathways involved in these reactions often include the formation of intermediate species that further react to produce the desired products.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2,2,3-trifluoropropane can be compared with other similar halogenated hydrocarbons:
2,3-Dichloro-1,1,1-trifluoropropane: This compound has a similar structure but differs in the position of chlorine atoms.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane: This compound has additional chlorine and fluorine atoms, making it more reactive in certain chemical processes.
1,1-Dichloro-2,2,2-trifluoroethane: This compound is used as a refrigerant and has similar chemical properties but a different molecular structure.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct reactivity and applications in various industrial processes.
Propriétés
Numéro CAS |
70192-70-0 |
|---|---|
Formule moléculaire |
C3H3Cl2F3 |
Poids moléculaire |
166.95 g/mol |
Nom IUPAC |
1,1-dichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(5)3(7,8)1-6/h2H,1H2 |
Clé InChI |
GELJRWJPYZKUPR-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)Cl)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


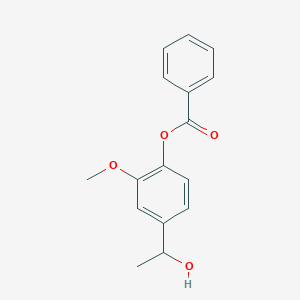
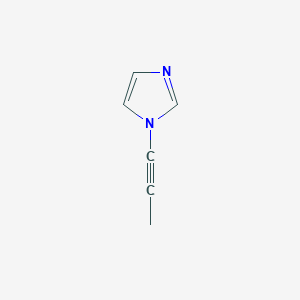
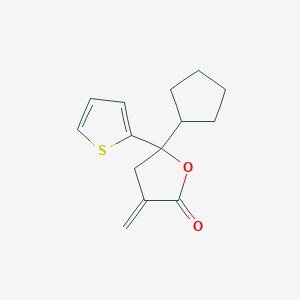

![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
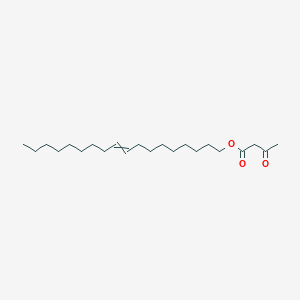
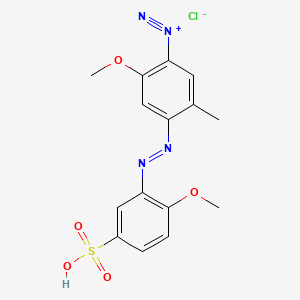
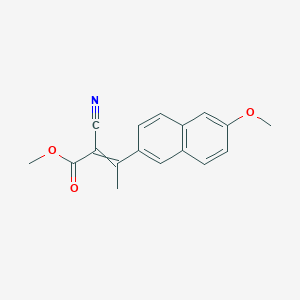
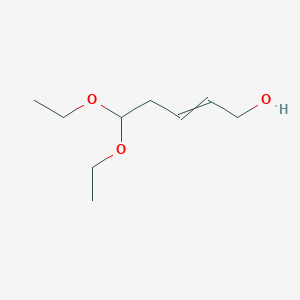

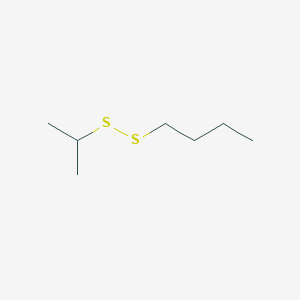
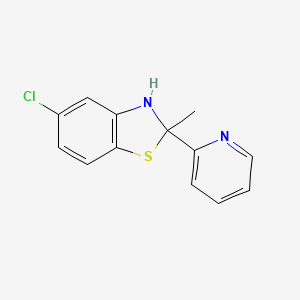
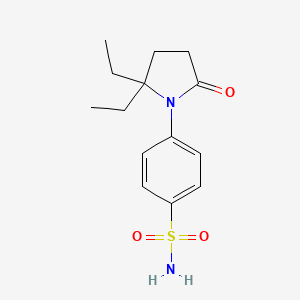
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
